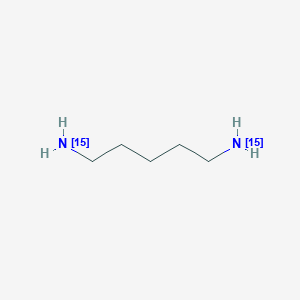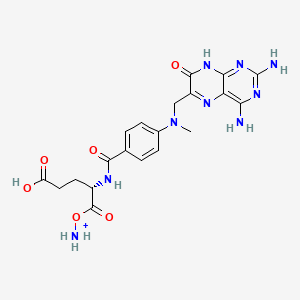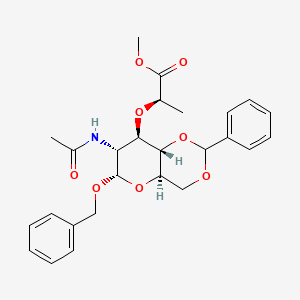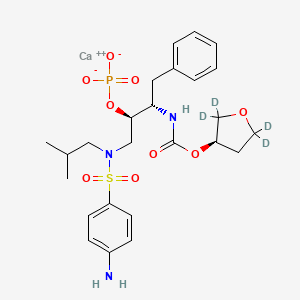![molecular formula C17H26N2O4 B13848879 Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
Bicyclo [6.1.0] nonyne-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo [6.1.0] nonyne-lysine is a compound that combines the strained alkyne bicyclo [6.1.0] nonyne with the amino acid lysine. This compound is notable for its use in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are highly selective and occur without the need for a catalyst, making them ideal for applications in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo [6.1.0] nonyne-lysine typically involves the conjugation of bicyclo [6.1.0] nonyne to lysine. One common method is to start with bicyclo [6.1.0] non-4-yn-9-ylmethanol (BCN alcohol) and convert it to an activated ester, which can then react with the amine group of lysine to form the desired compound . The reaction is usually carried out under mild conditions to preserve the integrity of the lysine moiety.
Industrial Production Methods
. This method ensures high purity and yield, which are essential for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo [6.1.0] nonyne-lysine primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly selective and efficient, making it suitable for bioorthogonal applications .
Common Reagents and Conditions
The SPAAC reaction typically involves the use of azide-functionalized reagents under aqueous conditions. The reaction proceeds rapidly at room temperature without the need for a catalyst .
Major Products
The major product of the SPAAC reaction involving this compound is a triazole-linked conjugate. This product is highly stable and can be used for various applications in chemical biology .
Wissenschaftliche Forschungsanwendungen
Bicyclo [6.1.0] nonyne-lysine has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action for bicyclo [6.1.0] nonyne-lysine involves its participation in SPAAC reactions. The strained alkyne group in bicyclo [6.1.0] nonyne reacts with azide groups to form stable triazole linkages. This reaction is highly selective and occurs without interfering with other biological molecules, making it ideal for bioorthogonal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzoazacyclooctyne (DBCO): Another strained alkyne used in SPAAC reactions.
Tetrazine-containing amino acids: Used in inverse electron-demand Diels-Alder reactions.
Uniqueness
Bicyclo [6.1.0] nonyne-lysine is unique due to its high reactivity and selectivity in SPAAC reactions. Unlike DBCO, it has lower lipophilicity, which reduces non-specific binding to biomolecules . Additionally, its stability and ease of functionalization make it a preferred choice for various bioorthogonal applications .
Eigenschaften
Molekularformel |
C17H26N2O4 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-amino-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15? |
InChI-Schlüssel |
QLDVOCPEKYLEOT-DGKWVBSXSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
Kanonische SMILES |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)





![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)






